![molecular formula C18H18ClN3O3 B2784848 (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 500584-95-2](/img/structure/B2784848.png)
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone, also known as Filastatin , is the filamentation process of the Candida albicans species . This process is crucial for the virulence of this fungal species .
Mode of Action
Filastatin acts by inhibiting the adhesion of various pathogenic Candida species to both polystyrene and human cells . It also inhibits the transition from yeast to filamentous form, a critical step in the pathogenesis of Candida infections . Furthermore, it suppresses the filament-specific HWP1 promoter .
Biochemical Pathways
It is known that the compound interferes with theHWP1 promoter , which is specific to the filamentous form of Candida albicans . This suggests that Filastatin may disrupt the signaling pathways that regulate the yeast-to-hyphae transition.
Pharmacokinetics
It is soluble in dmso at a concentration of 15mg/ml , which suggests it may have good bioavailability
Result of Action
The result of Filastatin’s action is a reduction in the virulence of Candida species by preventing their adhesion to surfaces and inhibiting their morphological transition . This makes Filastatin a potent antifungal agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Filastatin. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone in laboratory experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone. One area of interest is the development of new drugs based on this compound for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, there is a need for more research on the potential toxicity of this compound and its effects on various physiological systems.
Synthesis Methods
The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 3-chloro-4-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone has been widely studied for its potential applications in scientific research. One of the main areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to have high affinity for certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKCAWPYYBWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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